molecular formula C20H14Cl3NO3 B5209105 3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one

3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one

Cat. No.: B5209105
M. Wt: 422.7 g/mol
InChI Key: LFVQGSZUBVULJH-UHFFFAOYSA-N
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Description

3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one is a complex organic compound with a unique structure that includes multiple chlorine atoms, a hydroxyl group, and a methoxypropylimino group attached to a pyrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one typically involves multiple steps, starting from simpler precursors. The synthetic route may include chlorination, hydroxylation, and imination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. For instance, chlorination might be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would produce an amine.

Scientific Research Applications

3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential drug candidate.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one exerts its effects depends on its interactions with molecular targets. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloro-6-hydroxy-1,4-benzoquinone: Shares similar chlorination and hydroxylation patterns but has a different core structure.

    1,4-Dimethylbenzene: Although structurally simpler, it can undergo similar substitution reactions.

Uniqueness

3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one is unique due to its combination of functional groups and the pyrene backbone, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVQGSZUBVULJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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